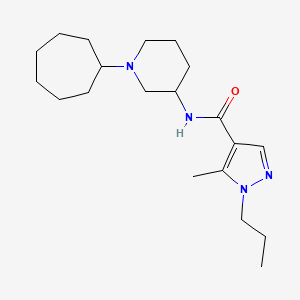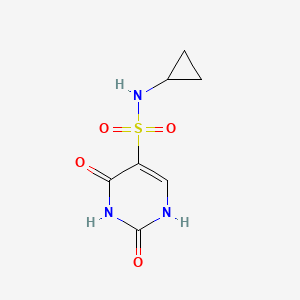
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry . This compound is characterized by its unique structure, which includes a piperidine ring, a cycloheptyl group, and a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of cycloheptanone with an appropriate amine.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reactions: The final step involves coupling the piperidine and pyrazole moieties using a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Uniqueness
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide is unique due to its combination of a piperidine ring, a cycloheptyl group, and a pyrazole moiety.
Properties
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDIBGALGRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-chlorophenoxy)-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![(5Z)-5-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B6011891.png)

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-methoxy-N-{1-[1-(4-methoxy-3-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6011920.png)
![2-{[(3,4-Dichlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B6011928.png)
![4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6011939.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
![1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methyl-1,2,5-oxadiazol-3-yl)piperazine](/img/structure/B6011953.png)
![2-[4-[3-(cyclopentyloxy)benzyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6011963.png)
